3-Methyl-3-heptanol
Overview
Description
3-Methyl-3-heptanol is an organic compound with the chemical formula C8H18O. It is a colorless liquid with a mild, fruity odor. The structure of this compound consists of a heptane backbone with a methyl group attached to the third carbon atom .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methyl-3-heptanol can be synthesized through various methods, one of which is the Grignard reaction. In this method, a Grignard reagent, such as methylmagnesium bromide, reacts with 3-heptanone to produce this compound. The reaction typically occurs in an anhydrous ether solvent under controlled temperatures .
Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of 3-methyl-3-heptanone. This process uses a metal catalyst, such as palladium or nickel, under high pressure and temperature conditions to achieve the desired alcohol product .
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-3-heptanol undergoes various chemical reactions, including:
Oxidation: When oxidized, this compound can form 3-methyl-3-heptanone. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of 3-methyl-3-heptanone back to this compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Thionyl chloride in the presence of pyridine.
Major Products Formed:
Oxidation: 3-Methyl-3-heptanone.
Reduction: this compound.
Substitution: 3-Methyl-3-heptyl chloride.
Scientific Research Applications
3-Methyl-3-heptanol has various applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Biology: It serves as a model compound for studying alcohol metabolism and enzymatic reactions.
Medicine: Research on its derivatives explores potential pharmaceutical applications.
Industry: It is used in the production of fragrances and flavoring agents due to its fruity odor
Mechanism of Action
The mechanism of action of 3-Methyl-3-heptanol in fragrance involves its interaction with olfactory receptors in the nose. This interaction triggers a signal transduction pathway, leading to the perception of a fruity smell . In chemical reactions, the hydroxyl group of this compound participates in nucleophilic substitution and oxidation-reduction reactions, influencing the compound’s reactivity and product formation .
Comparison with Similar Compounds
- 3-Methyl-2-heptanol
- 3-Methyl-4-heptanol
- 5-Methyl-3-heptanol
Comparison: 3-Methyl-3-heptanol is unique due to the position of the methyl group on the third carbon atom, which influences its physical and chemical properties. Compared to its isomers, such as 3-Methyl-2-heptanol and 3-Methyl-4-heptanol, this compound has different boiling points, solubility, and reactivity. These differences make it suitable for specific applications in fragrance and organic synthesis .
Properties
IUPAC Name |
3-methylheptan-3-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O/c1-4-6-7-8(3,9)5-2/h9H,4-7H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQOSNJHBSNZITJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)(CC)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00871136 | |
Record name | 3-Methyl-3-heptanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00871136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
598-06-1, 5582-82-1 | |
Record name | 3-Methyl-3-heptanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598061 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Heptanol, 3-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005582821 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-METHYL-3-HEPTANOL | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25542 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Methyl-3-heptanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00871136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methylheptan-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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